

Application Notes and Protocols for (R)-DZD1516 in Preclinical Research

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Compound of Interest

Compound Name: (R)-DZD1516

Cat. No.: B12382435

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These application notes provide a comprehensive overview of the dosing and administration of **(R)-DZD1516** in preclinical studies, designed for researchers, scientists, and drug development professionals. The information is based on published preclinical data for this potent, highly selective, and blood-brain barrier-penetrant HER2 inhibitor.

Overview of (R)-DZD1516

(R)-DZD1516 is a reversible tyrosine kinase inhibitor (TKI) specifically targeting the HER2 receptor.[1][2] Its high selectivity for HER2 over wild-type EGFR minimizes certain side effects.[3][4] A key feature of **(R)-DZD1516** is its ability to effectively cross the blood-brain barrier, making it a promising candidate for treating HER2-positive cancers with central nervous system (CNS) metastases.[3][4][5] Preclinical studies have demonstrated its antitumor activity in various xenograft models, both as a monotherapy and in combination with other anti-cancer agents.[4]

Quantitative Dosing and Administration Data

The following tables summarize the quantitative data on the dosing and administration of **(R)-DZD1516** in various preclinical models.

Table 1: In Vivo Dosing of (R)-DZD1516 in Mouse Xenograft Models

Model Type	Cell Line	Dosing (Monotherapy)	Dosing (Combination Therapy)	Efficacy Outcome
Subcutaneous (SC) Xenograft	BT474C1-Luci Mono1	50 mg/kg	6.25 mg/kg with T-DM1	At 50 mg/kg, >94% pHER2 inhibition at 0.25h, lasting for 6h.[6] At 150 mg/kg, 89% pHER2 inhibition lasting for 24h.[6] Doses of 100 mg/kg and 150 mg/kg led to tumor remission. [3]
Brain Metastasis (BM) Xenograft	BT474C1-Luci Mono1	100 mg/kg, 150 mg/kg	100 mg/kg twice daily with T-DM1 (15 mg/kg every 2 weeks)[3]	48% and 79% tumor growth inhibition (TGI) at 100 and 150 mg/kg, respectively.[6] Synergistic antitumor activity with T-DM1 and DS-8201a.[7]
Leptomeningeal Metastasis (LM) Xenograft	BT474C1-Luci Mono1	100 mg/kg, 150 mg/kg	Not specified	57% and 81% TGI at 100 and 150 mg/kg, respectively.[6]

Table 2: Pharmacokinetic Parameters of (R)-DZD1516 in Different Species

Species	Parameter	Value
Rat	Kp,uu,CSF	0.76[1]
Monkey	Kp,uu,CSF	1.4[1]

*Kp,uu,CSF represents the unbound brain-to-plasma partition ratio in the cerebrospinal fluid, indicating the extent of CNS penetration.

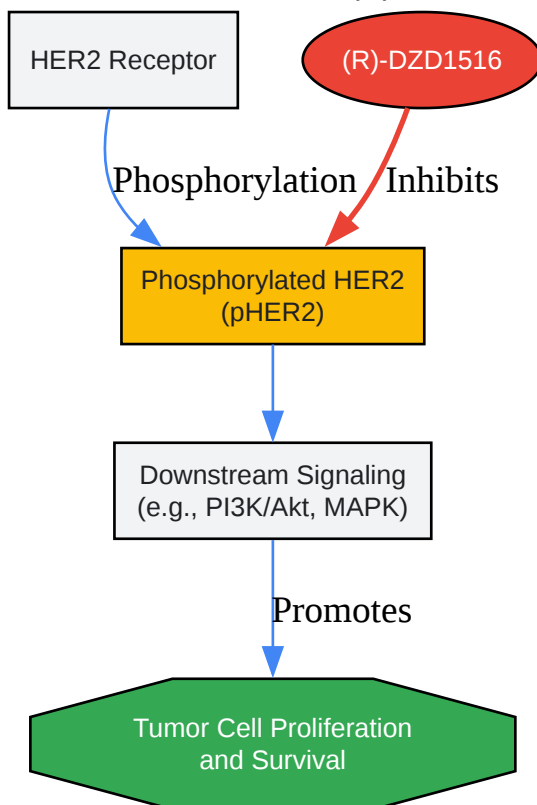
Table 3: In Vitro Activity of (R)-DZD1516

Assay	Cell Line	Parameter	Value
pHER2 Inhibition	BT474C1	IC50	4.4 nM[1][3]
pEGFR Inhibition	A431	IC50	1455 nM[3]
Cell Proliferation	HER2+ cells	GI50	~20 nM[1]

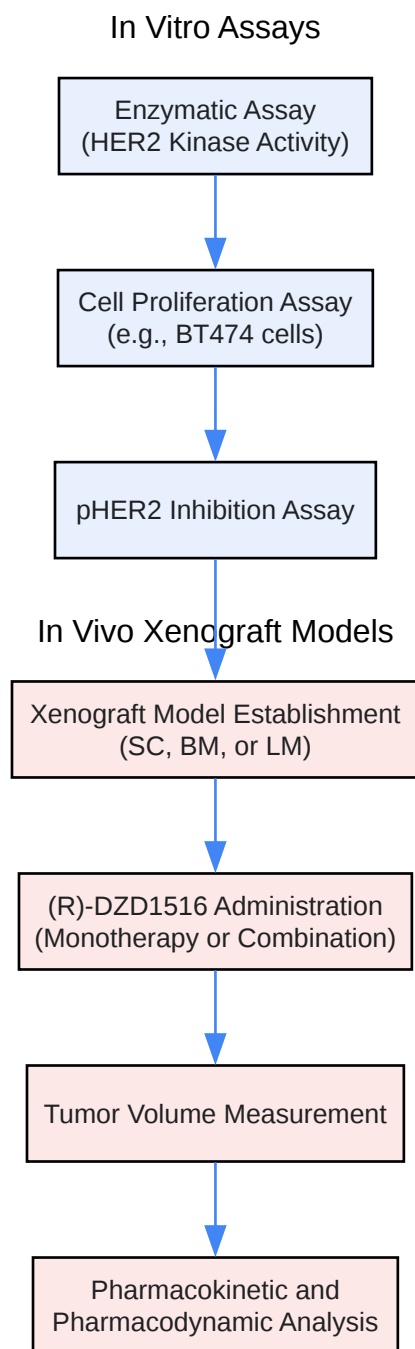
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **(R)-DZD1516** and a general workflow for preclinical evaluation.

Mechanism of Action of (R)-DZD1516

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General Preclinical Evaluation Workflow

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General Preclinical Evaluation Workflow

Experimental Protocols

The following are generalized protocols based on the available information and standard practices for conducting preclinical studies with TKIs. Specific details such as the vehicle for drug formulation were not available in the searched literature.

In Vitro pHER2 Inhibition Assay

Objective: To determine the in vitro potency of **(R)-DZD1516** in inhibiting HER2 phosphorylation.

Materials:

- BT474C1 cell line (HER2-overexpressing)
- **(R)-DZD1516**
- Cell culture medium and supplements
- Lysis buffer
- Primary antibodies (anti-pHER2, anti-total HER2)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate
- Plate reader

Protocol:

- Seed BT474C1 cells in 96-well plates and culture overnight.
- Prepare serial dilutions of **(R)-DZD1516** in culture medium.
- Treat the cells with varying concentrations of **(R)-DZD1516** for a specified duration (e.g., 2 hours).
- Lyse the cells and collect the protein lysates.
- Determine protein concentration using a standard assay (e.g., BCA).

- Perform an ELISA or Western blot to detect pHER2 and total HER2 levels.
- Normalize the pHER2 signal to the total HER2 signal.
- Plot the percentage of pHER2 inhibition against the concentration of **(R)-DZD1516** and calculate the IC50 value.

Subcutaneous Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of **(R)-DZD1516** in a subcutaneous tumor model.

Materials:

- Immunocompromised mice (e.g., nude mice)
- BT474C1-Luci Mono1 cells
- Matrigel (optional)
- **(R)-DZD1516**
- Dosing vehicle (not specified in literature, a common vehicle is 0.5% methylcellulose)
- Calipers for tumor measurement

Protocol:

- Subcutaneously implant BT474C1-Luci Mono1 cells (typically 5×10^6 to 10×10^6 cells) into the flank of each mouse.
- Monitor tumor growth regularly.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **(R)-DZD1516** at the desired doses (e.g., 50, 100, 150 mg/kg) and schedule. The route of administration is likely oral gavage, but this is not explicitly stated in the preclinical literature.

- Administer the vehicle to the control group.
- Measure tumor volume with calipers at regular intervals.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Brain Metastasis Xenograft Mouse Model

Objective: To assess the efficacy of **(R)-DZD1516** in a CNS metastasis model.

Materials:

- Immunocompromised mice
- BT474C1-Luci Mono1 cells (engineered with a reporter like luciferase)
- Stereotactic injection apparatus
- Bioluminescence imaging system
- **(R)-DZD1516**
- Dosing vehicle

Protocol:

- Anesthetize the mice and secure them in a stereotactic frame.
- Intracerebrally implant BT474C1-Luci Mono1 cells into a specific brain region (e.g., striatum).
- Monitor tumor growth in the brain using bioluminescence imaging.
- Once tumor engraftment is confirmed, randomize the mice into treatment and control groups.
- Administer **(R)-DZD1516** or vehicle as described in the subcutaneous model protocol.

- Monitor tumor progression via bioluminescence imaging at regular intervals.
- Monitor for neurological symptoms and general health.
- At the study endpoint, euthanize the mice and collect brain tissue for histological or other analyses.

Safety and Tolerability

In preclinical studies, **(R)-DZD1516** was generally well-tolerated at efficacious doses. Further safety and toxicology studies would be required for regulatory submissions.

Disclaimer: These notes and protocols are for informational purposes only and are based on publicly available preclinical data. Researchers should develop and validate their own specific protocols based on their experimental needs and in accordance with institutional and regulatory guidelines.

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